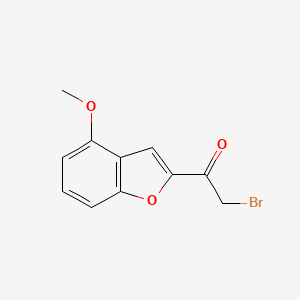

2-Bromo-1-(4-methoxybenzofuran-2-yl)ethanone

説明

2-Bromo-1-(4-methoxybenzofuran-2-yl)ethanone is a brominated acetophenone derivative featuring a 4-methoxybenzofuran substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of heterocyclic compounds such as thiazol-2-amine derivatives, which are investigated for antidiabetic properties . Its crystal structure, determined via single-crystal X-ray diffraction, reveals a planar benzofuran ring system with a bromoethylketone moiety, stabilized by weak intermolecular interactions . The methoxy group at the 4-position of the benzofuran ring enhances electron density, influencing its reactivity in nucleophilic substitution reactions .

特性

IUPAC Name |

2-bromo-1-(4-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-9-3-2-4-10-7(9)5-11(15-10)8(13)6-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEYYBJCHLXORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(O2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

Synthesis of 1-(4-methoxybenzofuran-2-yl)ethanone

The precursor 1-(4-methoxybenzofuran-2-yl)ethanone can be synthesized through a base-mediated cyclization reaction involving substituted salicylaldehydes and chloroacetone derivatives.

- A mixture of 4-methoxysalicylaldehyde, chloroacetone, and a base such as potassium carbonate is stirred and refluxed in an appropriate solvent like acetone or 2-butanone.

- The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the benzofuran ring with an ethanone substituent at the 2-position.

- After completion, the reaction mixture is cooled, extracted, and purified by recrystallization or column chromatography.

Bromination to Form this compound

The key step is the alpha-bromination of the ethanone precursor to introduce the bromine atom adjacent to the carbonyl group.

Bromine in Acetic Acid: The ethanone precursor is dissolved in glacial acetic acid, and bromine is added dropwise with stirring at room temperature or slightly elevated temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product precipitates upon pouring into ice water and is isolated by filtration and recrystallization from ethanol.

N-Bromosuccinimide (NBS): Alternatively, NBS can be used as a brominating agent in solvents such as dichloromethane or acetonitrile under mild conditions. This method offers better control and selectivity.

Reaction conditions and monitoring:

- Reaction times typically range from 45 to 75 minutes for bromine in acetic acid.

- The bromination proceeds via electrophilic substitution at the alpha position of the ethanone.

- Completion is confirmed by TLC and sometimes by spectroscopic methods.

Summary Table of Preparation Steps

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Bromination with Bromine in Acetic Acid | Simple, direct, and effective bromination; scalable | Bromine is hazardous; requires careful handling; possible overbromination |

| Bromination with N-Bromosuccinimide (NBS) | Milder conditions; better selectivity; safer reagent | May require longer reaction times; cost of NBS higher |

| Cyclization using Chloroacetone and Salicylaldehyde | Straightforward synthesis of benzofuran core; good yields | Requires reflux and long reaction times; base-sensitive substrates may limit scope |

Optimization Parameters

- Solvent choice: Acetic acid is preferred for bromination due to its ability to dissolve both reagents and moderate reactivity.

- Temperature control: Maintaining room temperature or slightly elevated temperatures prevents side reactions.

- Reagent stoichiometry: Slight excess of bromine or NBS ensures complete bromination without overbromination.

- Purification: Recrystallization from ethanol or chromatographic purification enhances product purity.

Research Findings and Applications Related to Preparation

- The brominated benzofuran derivatives, including this compound, have been studied for their biological activities such as anticancer properties.

- The presence of the bromine atom increases the compound's reactivity, enabling further functionalization or coupling reactions in medicinal chemistry.

- Molecular docking studies have shown that benzofuran derivatives can interact effectively with biological targets, highlighting the importance of efficient synthetic access to these compounds.

化学反応の分析

Types of Reactions

2-Bromo-1-(4-methoxy-1-benzofuran-2-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.

Reduction: 1-(4-methoxy-1-benzofuran-2-yl)ethanol.

Oxidation: 2-bromo-1-(4-carboxy-1-benzofuran-2-yl)ethanone.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has highlighted the potential of 2-bromo-1-(4-methoxybenzofuran-2-yl)ethanone as a lead compound in the development of anticancer drugs. Its structural characteristics, particularly the presence of the bromine atom and methoxy group, enhance its cytotoxic properties against various cancer cell lines. Notably, derivatives of benzofuran have shown selective cytotoxicity against leukemia and cervical carcinoma cells, suggesting that this compound could be effective in targeting specific cancer types.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A study conducted on several brominated benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism of action is believed to involve the compound's ability to interfere with cellular proliferation pathways, potentially through enzyme inhibition or receptor binding.

Organic Synthesis Applications

2.1 Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. The unique reactivity of the bromine atom allows for various substitution reactions, making it a versatile building block in synthetic organic chemistry.

Synthesis Pathway Overview

The synthesis of this compound typically involves several steps:

- Step 1: Formation of the benzofuran ring.

- Step 2: Bromination at the second position.

- Step 3: Introduction of the methoxy group.

This multi-step process requires careful control of conditions to optimize yield and purity.

3.1 Interaction Studies

Investigations into how this compound interacts with biological targets are ongoing. Initial findings suggest that its activity may be linked to selective binding to enzymes or receptors involved in cancer cell proliferation. Techniques such as molecular docking studies and enzyme inhibition assays are commonly employed to elucidate these interactions.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The positioning of both the bromine and methoxy groups is believed to enhance its biological activity compared to structurally similar compounds. This SAR analysis can guide future modifications aimed at improving efficacy and selectivity.

作用機序

The mechanism of action of 2-bromo-1-(4-methoxy-1-benzofuran-2-yl)ethanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities . Further research is needed to elucidate the precise mechanisms involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Bromo-1-(4-hydroxyphenyl)ethanone

- Structure : Replaces the methoxybenzofuran group with a 4-hydroxyphenyl ring.

- Applications : Used in synthesizing adrenaline-type drugs .

2-Bromo-1-(4-methoxyphenyl)ethanone

- Structure : Contains a 4-methoxyphenyl ring instead of benzofuran.

- Synthesis: Reacted with thiourea in ethanol to form thiazol-2-amine derivatives, demonstrating comparable bromoacetophenone reactivity .

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Halogen and Functional Group Modifications

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

- Structure : Incorporates a fluorine atom at the 5-position and a hydroxyl group at the 2-position.

- Properties: Melting point 86–87°C; synthesized via bromination of 5-fluoro-2-hydroxyacetophenone .

- Impact of Fluorine : Enhances metabolic stability and lipophilicity compared to the methoxy group .

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Heterocyclic Analogues

2-Bromo-1-(2-furanyl)ethanone

- Structure : Substitutes benzofuran with a simpler furan ring.

- Applications : Intermediate in synthesizing imidazoline oxides, leveraging the furan’s electron-rich nature for cyclization reactions .

- Reactivity Differences : The furan ring’s lower aromatic stability compared to benzofuran may lead to faster degradation under acidic conditions.

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

- Structure : Features an imidazole substituent on the phenyl ring.

- Applications: Potential kinase inhibitor precursor due to the imidazole’s metal-binding capacity .

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

- Reactivity : Electron-donating groups (e.g., methoxy) on the aromatic ring accelerate nucleophilic substitution reactions, as seen in the synthesis of thiazol-2-amine derivatives .

- Crystallography : The methoxybenzofuran moiety in the target compound contributes to a densely packed crystal lattice, as evidenced by low R factors (0.054) in X-ray studies .

生物活性

2-Bromo-1-(4-methoxybenzofuran-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxy-substituted benzofuran moiety, falls within the class of benzofuran derivatives, known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of this compound is C₁₁H₁₀BrO₃, with a molecular weight of approximately 270.1 g/mol. The compound features a bromine atom at the second position of the ethanone group and a methoxy group attached to the benzofuran ring, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions with aldehydes or ketones. The synthetic routes often involve the bromination of precursors followed by functionalization to introduce the methoxy group.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as ME-180, A549, and HT-29 .

Case Study: Cytotoxicity Testing

A study assessing the cytotoxic effects of benzofuran analogs revealed that this compound demonstrated notable antiproliferative activity compared to standard anticancer agents like Combretastatin-A4 (CA-4). The compound's selectivity against human aortic arterial endothelial cells (HAAECs) was particularly remarkable, indicating its potential for targeted cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the position and type of substituents on the benzofuran ring significantly affect its potency against cancer cell lines. Compounds with methoxy groups at specific positions (C–6 vs. C–7) have shown enhanced activity, suggesting that careful structural modifications can lead to improved therapeutic profiles .

Biological Activity Table

Note: TBD indicates that specific IC50 values were not disclosed in the studies reviewed.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(4-methoxybenzofuran-2-yl)ethanone, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound is typically synthesized via bromination of a precursor ketone. For example, bromine in chloroform (CHCl) is added dropwise to 1-(4-methoxyphenyl)ethanone under controlled conditions (30 minutes reaction time, 305 K). Post-reaction, the mixture is washed with sodium bicarbonate and sodium thiosulfate to remove excess bromine, followed by drying and recrystallization from diethyl ether to achieve ~85% yield . Key factors for optimization include:

- Temperature control to avoid side reactions (e.g., over-bromination).

- Solvent choice : Chloroform minimizes side-product formation.

- Work-up steps : Sequential washing ensures purity.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (δ ~3.8 ppm) and benzofuran protons (δ ~6.5–7.5 ppm). The brominated α-ketone carbon appears at δ ~190–200 ppm in C NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) provides bond lengths (e.g., C–Br = 1.93 Å) and confirms orthorhombic crystal packing (space group Pbca) .

- HPLC-MS : Validates purity (>97%) and molecular ion peaks ([M+H] at m/z 239.07) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The α-bromo ketone group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). For example:

- Substitution with sodium azide : In DMF, the bromine is replaced by an azide group to form 2-azido derivatives, a precursor for click chemistry .

- Reduction : Sodium borohydride in methanol reduces the ketone to a secondary alcohol (yield >70%) .

Control of solvent polarity and reaction time minimizes side reactions like elimination.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments of this compound?

Methodological Answer: Conflicts in structural assignments (e.g., methoxy vs. hydroxyl group placement) are resolved via:

- Rietveld refinement : Using SHELX software to refine X-ray data (R factor < 0.05) .

- Twinning analysis : For centrosymmetric ambiguities, parameters like Flack’s x (incoherent scattering from twin components) validate chirality .

- Comparative density functional theory (DFT) : Calculated vs. experimental bond angles (e.g., C–C–Br = 112°) confirm stereoelectronic effects .

Q. What structure-activity relationships (SAR) are observed between this compound and other benzofuran derivatives in biological studies?

Methodological Answer:

- Bioactivity modulation : The 4-methoxy group enhances lipophilicity, improving blood-brain barrier penetration compared to hydroxylated analogs (e.g., 2-bromo-4'-hydroxyacetophenone) .

- Bromine vs. chlorine substitution : Bromine’s larger atomic radius increases steric hindrance, reducing binding to cytochrome P450 enzymes compared to chloro derivatives .

- In vitro assays : Antifungal activity (IC = 12 µM) is linked to the benzofuran core’s planar structure, which intercalates fungal DNA .

Q. How can researchers address contradictions in reported synthesis yields or spectral data?

Methodological Answer:

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous CHCl) and reaction scales (1–10 mmol) to minimize batch variations .

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., Br vs. Br) to confirm molecular formulas .

- Cross-validation with computational NMR : Tools like ACD/Labs predict chemical shifts, identifying misassignments (e.g., benzofuran vs. dihydrofuran signals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。